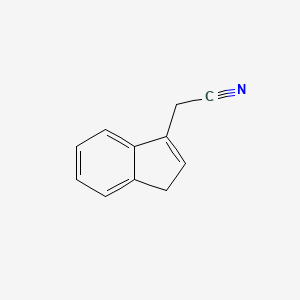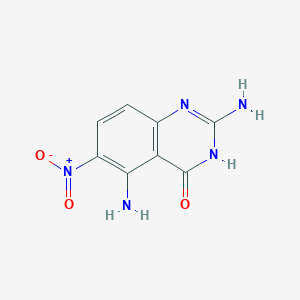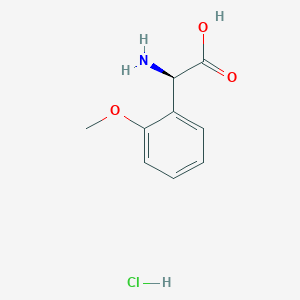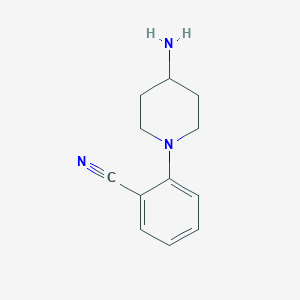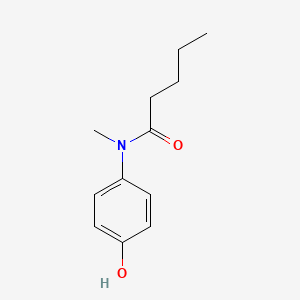
N-(4-hydroxyphenyl)-N-methylpentanamide
概要
説明
N-(4-hydroxyphenyl)-N-methylpentanamide is an organic compound that belongs to the class of amides. It features a hydroxyphenyl group attached to a pentanamide backbone, making it a compound of interest in various fields of scientific research and industrial applications. This compound is known for its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoyl chloride with N-methylpentanamide in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the amide bond.
Another approach involves the reductive amination of 4-hydroxybenzaldehyde with N-methylpentanamide using a reducing agent like sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance efficiency and yield. One such method involves the use of palladium-catalyzed carbonylation reactions, where nitrobenzene is converted to the desired amide in the presence of a palladium catalyst and carbon monoxide. This method is favored for its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-N-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ether or ester derivatives, depending on the substituent introduced.
科学的研究の応用
N-(4-hydroxyphenyl)-N-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-N-methylpentanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
3-((4-hydroxyphenyl)amino)propanoic acid: Explored for its antioxidant and anticancer activities.
Uniqueness
N-(4-hydroxyphenyl)-N-methylpentanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hydroxyphenyl group enhances its ability to participate in various chemical reactions, while the pentanamide backbone provides stability and specificity in its interactions with molecular targets.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13(2)10-6-8-11(14)9-7-10/h6-9,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBIEYGDUUBWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


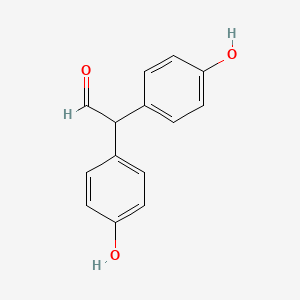
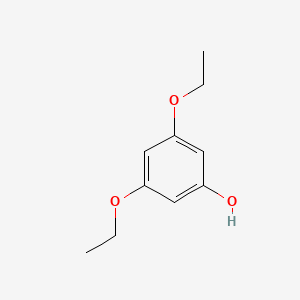
![methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B3204519.png)
![1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine](/img/structure/B3204524.png)
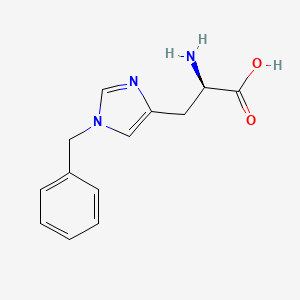
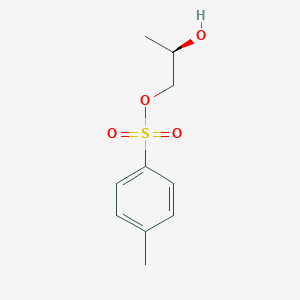
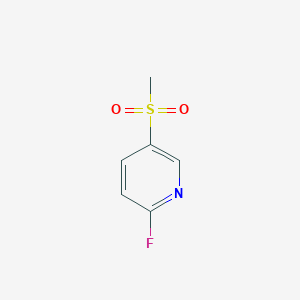
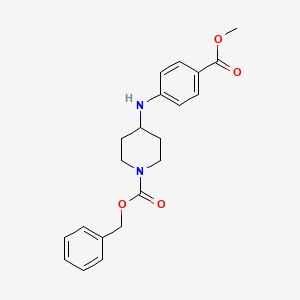
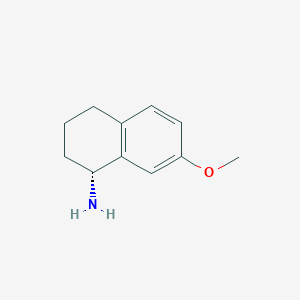
![3-[(5-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B3204558.png)
